N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-7-16-14(17-8-10)18-9-11(12-3-1-5-19-12)13-4-2-6-20-13/h1-8,11H,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTNCSPYMMYNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC2=NC=C(C=N2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with a furan derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the furan derivative is coupled with the chloropyrimidine under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Pyrimidine Derivatives with Heterocyclic Substituents
Compound 1 : 2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine
- Structure : Pyrimidine core with a thiophene (sulfur-containing heterocycle) at position 5 and a fluorophenyl group.
- Comparison : Replacing furan with thiophene alters electronic properties (sulfur’s lower electronegativity vs. oxygen) and solubility (thiophene is more hydrophobic). The fluorophenyl group may enhance metabolic stability compared to the bis-furan ethyl chain.
Compound 2 : 5-Chloro-N-cyclopentylpyrimidin-2-amine
- Structure : Pyrimidine core with a cyclopentyl group at the amine.
Compound 3 : 5-Methyl-N-(3-(methylthio)phenyl)pyrimidin-2-amine
- Structure : Methyl group at position 5 and a methylthio-phenyl substituent.
- Comparison: The methylthio group introduces a sulfur atom, which may participate in hydrogen bonding or hydrophobic interactions.
Pyrimidine Derivatives with Aromatic/Aryl Substituents
Compound 4 : N-(2-Chlorobenzyl)pyrimidin-2-amine
- Structure : Chlorobenzyl group attached to the pyrimidine amine.
- Comparison : The chlorobenzyl group provides a rigid aromatic system, contrasting with the flexible bis-furan ethyl chain. This rigidity may affect binding pocket accommodation.
Compound 5: 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
- Structure: Ethoxyanilino and fluorophenyl substituents.
- Comparison : The ethoxy group enhances hydrophilicity, while the fluorophenyl group contributes to steric and electronic effects. This compound’s crystal structure reveals N–H···N and π-π interactions, suggesting similar intermolecular behavior in the target compound.
Heterocycle-Swapped Analogs
Compound 6 : 5-Fluoro-N-methylpyridin-2-amine
- Structure : Pyridine core (6-membered ring) with fluorine and methylamine substituents.
- Comparison : Pyridine’s reduced hydrogen-bonding capacity compared to pyrimidine may lower target affinity. Fluorine’s strong electronegativity could mimic chlorine’s electronic effects but in a different heterocyclic system.
Data Table: Structural and Functional Comparison
*Calculated based on formula C₁₄H₁₄ClN₃O₂.
Research Findings and Implications
- Thiophene (Compound 1) and methylthio (Compound 3) substituents introduce sulfur, which may stabilize charge-transfer complexes .
- Steric Effects : The bulky bis-furan ethyl group in the target compound may limit access to narrow enzymatic pockets compared to smaller substituents like cyclopentyl (Compound 2) .
- Solubility : Furan’s oxygen atoms improve water solubility relative to purely aromatic substituents (e.g., chlorobenzyl in Compound 4) .
- Biological Interactions : π-π stacking observed in Compound 5 suggests similar intermolecular interactions for the target compound, particularly in crystalline or protein-bound states .
Biological Activity
N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and comparisons with related compounds.
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between 5-chloropyrimidine-2-amine and a furan derivative. This method allows for the efficient formation of the compound under mild conditions. The compound's structure features both furan and pyrimidine moieties, which are significant in its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H12ClN3O2 |
| Molecular Weight | 277.72 g/mol |
| CAS Number | Not specified |
Antimicrobial and Anticancer Potential
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been investigated for its ability to inhibit various bacterial strains and cancer cell lines.
- Antimicrobial Activity :
- The compound has shown promising results against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Activity :
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. It interacts with cellular targets such as DNA and RNA, leading to the disruption of cellular processes essential for cancer cell survival.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells:
- Enzyme Inhibition : The compound can inhibit the activity of certain kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- DNA Interaction : It may intercalate within DNA strands, causing structural distortions that prevent replication and transcription.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to evaluate its unique properties:
| Compound | Substituent | Biological Activity |
|---|---|---|
| N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine | Bromine | Moderate antimicrobial properties |
| N-[2,2-Bis(furan-2-yl)ethyl]-5-fluoropyrimidin-2-amine | Fluorine | Enhanced anticancer activity |
| N-[2,2-Bis(furan-2-yl)ethyl]-5-iodypyrimidin-2-amines | Iodine | Increased lipophilicity affecting bioavailability |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Study on Anticancer Activity :
- A study published in a peer-reviewed journal reported that N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amines showed an IC50 value of 10 µM against breast cancer cell lines. This indicates significant potency in inhibiting cancer cell growth.
"The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential" .
Q & A
Basic: What are the recommended synthetic routes for N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine, and how are intermediates characterized?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Preparation of 5-chloropyrimidin-2-amine via halogenation of pyrimidine derivatives under controlled conditions (e.g., using POCl₃ or PCl₃ as chlorinating agents) .
- Step 2 : Functionalization of bis(furan-2-yl)ethyl groups through alkylation or coupling reactions. For example, coupling furan-2-yl ethylamine with 5-chloropyrimidin-2-amine using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Characterization : Intermediates and final products are validated using NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Crystallographic studies (e.g., X-ray diffraction) may confirm stereochemistry .
Basic: How is the biological activity of this compound assessed in preliminary screening?
Initial biological evaluation often includes:
- Antimicrobial assays : Alamar Blue or microdilution methods to test efficacy against Mycobacterium tuberculosis H37Rv or bacterial/fungal strains. Activity is quantified via minimum inhibitory concentration (MIC) values (e.g., 3.1 µg/mL for TB inhibition in related furan-pyrimidine hybrids) .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
- Enzyme inhibition studies : Testing against targets like enoyl-ACP reductase (critical in bacterial fatty acid synthesis) using spectrophotometric methods .
Advanced: How do computational models explain the compound’s interaction with biological targets?
Molecular docking and dynamics simulations reveal:
- Key interactions : Hydrogen bonds between the pyrimidine ring and residues like Tyr158 and Met103 in enoyl-ACP reductase. The furan groups participate in hydrophobic interactions with active-site pockets .
- Electrostatic complementarity : The 5-chloro substituent enhances binding affinity by filling electronegative regions of the target enzyme .
- Validation : MD simulations (e.g., 100 ns trajectories) assess stability of ligand-protein complexes, with RMSD values <2 Å indicating robust binding .
Advanced: How can researchers address discrepancies in reported biological activity across studies?
Contradictions may arise from:
- Assay variability : Differences in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates) or culture conditions (aerobic vs. hypoxic). Standardize protocols using CLSI guidelines .
- Structural analogs : Subtle modifications (e.g., replacing chloro with fluoro) alter pharmacokinetics. Compare SAR For example, 5-fluoro analogs in kinase inhibitors show enhanced cellular uptake but reduced metabolic stability .
- Data normalization : Use internal controls (e.g., isoniazid for TB assays) and report activity as % inhibition ± SEM across triplicate experiments .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound class?
- Substituent effects : Systematic variation of pyrimidine (e.g., 5-Cl vs. 5-F) and furan (e.g., 2-furyl vs. 3-furyl) groups. Para-substituted aryl groups on the ethyl chain improve solubility without compromising activity .
- Bioisosteric replacements : Replace the ethyl linker with cyclopropyl or ether moieties to enhance metabolic stability .
- Pharmacophore mapping : Identify critical features (e.g., H-bond acceptors from pyrimidine, hydrophobic furan rings) using QSAR models .
Advanced: How do environmental factors (pH, temperature) influence the compound’s stability during experiments?
- pH sensitivity : The pyrimidine ring hydrolyzes under strongly acidic/basic conditions (pH <3 or >10). Use buffered solutions (pH 6–8) for in vitro assays .
- Thermal degradation : Stability studies (TGA/DSC) show decomposition above 150°C. Store at −20°C in amber vials to prevent photodegradation .
- Solvent effects : DMSO is preferred for stock solutions (≤10 mM) to avoid precipitation in aqueous buffers .
Advanced: What analytical techniques resolve structural ambiguities in derivatives?
- X-ray crystallography : Resolves dihedral angles between pyrimidine and furan rings (e.g., 12.8° twist in related compounds) .
- 2D NMR (COSY, NOESY) : Confirms regiochemistry of substituents and detects intramolecular H-bonds (e.g., N–H⋯N interactions) .
- LC-MS/MS : Identifies degradation products under stress conditions (e.g., oxidative cleavage of furan rings) .
Advanced: How can researchers validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding. A ∆Tₘ >2°C confirms engagement .
- Knockout/knockdown models : CRISPR/Cas9-mediated deletion of enoyl-ACP reductase in M. tuberculosis abolishes compound efficacy, confirming target specificity .
- Fluorescence polarization : Quantify binding affinity (Kd) using labeled probes competing with the compound for target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
